REACTION_SMILES
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[C:1](#[N:2])[CH2:3][N:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)=[O:18])[CH2:8][CH2:9]1.[CH3:22][C:23](=[O:24])[OH:25].[ClH:19].[H:20][H:21].[Pt:26]=[O:27]>>[CH2:1]([NH2:2])[CH2:3][N:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)=[O:18])[CH2:8][CH2:9]1.[ClH:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCN1CCC(C(=O)c2ccc(F)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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NCCN1CCC(C(=O)c2ccc(F)cc2)CC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |